molecular formula C21H24N2O4 B6491572 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 905679-71-2

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6491572
CAS No.: 905679-71-2
M. Wt: 368.4 g/mol
InChI Key: NATZWUYUKSYLQU-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethylphenyl group at the N1 position and a 2-(2-methoxyphenoxy)acetamide moiety. The pyrrolidinone ring introduces hydrogen-bonding capacity, while the 2-methoxyphenoxy group may influence solubility and electronic properties.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-8-9-17(10-15(14)2)23-12-16(11-21(23)25)22-20(24)13-27-19-7-5-4-6-18(19)26-3/h4-10,16H,11-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZWUYUKSYLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidinone ring is reacted with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenoxyacetamide Moiety: This can be accomplished through a nucleophilic substitution reaction, where the intermediate product is reacted with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Properties/Findings
Target Compound : N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide Pyrrolidinone 3,4-Dimethylphenyl, 2-methoxyphenoxy N/A N/A Inferred hydrogen-bonding capacity
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole 2-Methoxyphenoxy, methylthio 135–136 72 Moderate solubility in polar solvents
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 1,3,4-Thiadiazole 2-Methoxyphenoxy, ethylthio 138–140 68 Higher lipophilicity vs. 5k
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl, phenyl 200–202 N/A Dimerization via N–H⋯O hydrogen bonds
N-(3-Methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo-pyrimidine 3-Methoxyphenyl, methylpyrazolopyrimidine N/A N/A Potential kinase inhibition

Key Observations:

Thiadiazole-containing analogs (e.g., 5k, 5l) exhibit moderate yields (68–72%) and melting points (135–140°C), suggesting stable crystalline forms .

Lipophilicity: Ethylthio (5l) and methylthio (5k) substituents in thiadiazole derivatives may increase lipophilicity, affecting CNS permeability .

Research Findings on Reactivity and Stability

  • β-O-4 Bond Cleavage: In lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol), the 2-methoxyphenoxy group accelerates β-O-4 bond cleavage under mild alkaline conditions compared to non-phenolic analogs . This suggests that similar linkages in the target compound may influence hydrolytic stability.
  • Hydrogen Bonding and Crystal Packing: The dichlorophenyl analog in forms dimers via N–H⋯O interactions, leading to higher melting points (~200°C). The target’s pyrrolidinone group may exhibit similar hydrogen-bonding behavior, impacting crystallinity .

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrrolidine ring and various aromatic substituents, which may influence its interaction with biological targets and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H22N2O3C_{19}H_{22}N_2O_3. The molecular weight is approximately 342.39 g/mol. Its structural features include:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's conformational flexibility.
  • Dimethylphenyl Group : Enhances lipophilicity and potential interactions with biological membranes.
  • Methoxyphenoxy Moiety : May enhance binding affinity to specific receptors or enzymes.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exert effects through:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory processes.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptor sites.

Biological Activities

Research into the biological activities of this compound has suggested several promising areas:

  • Antimicrobial Activity : Initial studies indicate potential antimicrobial properties, which could be useful in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for conditions characterized by chronic inflammation.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Description References
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryMay reduce inflammation in vitro and in vivo models
Enzyme InhibitionPotential to inhibit specific enzymes linked to disease pathways

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial properties of similar compounds found that derivatives of pyrrolidine exhibited significant activity against Gram-positive bacteria. This suggests that this compound may share similar properties.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines. This raises the possibility that this compound may also modulate inflammatory pathways effectively.

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